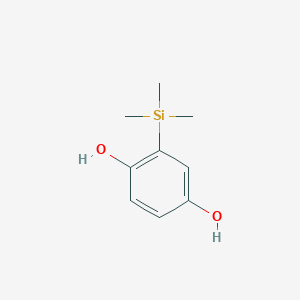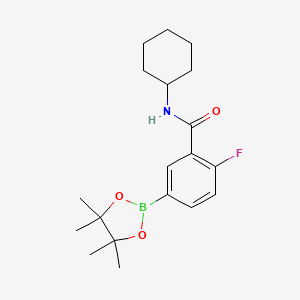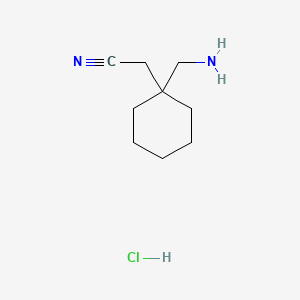
Cis-di-tert-butyl-cyclopent-4-ene-1,3-diyl dicarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-di-tert-butyl-cyclopent-4-ene-1,3-diyl dicarbonate is a chemical compound with the molecular formula C15H24O6 and a molecular weight of 300.3475 g/mol . This compound is a derivative of cyclopentene and is characterized by the presence of two tert-butyl groups and two carbonate groups attached to the cyclopentene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
The synthesis of cis-di-tert-butyl-cyclopent-4-ene-1,3-diyl dicarbonate involves several steps. One common method involves the reaction of tert-butyl alcohol with cyclopentadiene in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with phosgene or a similar reagent to introduce the carbonate groups, resulting in the formation of this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Cis-di-tert-butyl-cyclopent-4-ene-1,3-diyl dicarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. .
Aplicaciones Científicas De Investigación
Cis-di-tert-butyl-cyclopent-4-ene-1,3-diyl dicarbonate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a building block in the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of cis-di-tert-butyl-cyclopent-4-ene-1,3-diyl dicarbonate involves its interaction with various molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis. It can also participate in reactions that modify the structure and function of target molecules, leading to the formation of desired products .
Comparación Con Compuestos Similares
Cis-di-tert-butyl-cyclopent-4-ene-1,3-diyl dicarbonate can be compared with other similar compounds such as:
Diethyl pyrocarbonate: Another carbonate derivative used in organic synthesis, particularly for the protection of hydroxyl groups.
Dimethyl dicarbonate: Used as a preservative and sterilizing agent in the food and beverage industry.
This compound stands out due to its unique structure and specific applications in various fields of research and industry.
Propiedades
IUPAC Name |
tert-butyl [(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclopent-2-en-1-yl] carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O6/c1-14(2,3)20-12(16)18-10-7-8-11(9-10)19-13(17)21-15(4,5)6/h7-8,10-11H,9H2,1-6H3/t10-,11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXIMBYDVCRZQQ-PHIMTYICSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1CC(C=C1)OC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)O[C@@H]1C[C@@H](C=C1)OC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8242288.png)
![ethyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B8242296.png)



![[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione](/img/structure/B8242314.png)
![Methyl 4-[(hydroxyimino)methyl]-2-methylbenzoate](/img/structure/B8242322.png)



![Methyl 2-[[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]sulfamoyl]amino]acetate](/img/structure/B8242353.png)



